molecular formula C14H22N2O5 B1390985 2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid CAS No. 1160474-45-2

2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid

Cat. No.: B1390985
CAS No.: 1160474-45-2
M. Wt: 298.33 g/mol
InChI Key: IXEURNCUEORGCA-UHFFFAOYSA-N
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Description

2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C14H22N2O5 and its molecular weight is 298.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to piperazine derivatives

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the piperazine ring and the carboxylic acid group could allow for these interactions. The exact changes resulting from these interactions would depend on the specific target .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, including neurotransmitter signaling and enzymatic processes . The downstream effects of these interactions would depend on the specific pathway and target involved .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. The compound’s bioavailability would depend on these properties. For instance, the presence of the tert-butoxycarbonyl (Boc) group could influence the compound’s solubility and absorption .

Result of Action

Based on its structure, it could potentially influence cellular processes by interacting with proteins or enzymes that recognize or bind to piperazine derivatives .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the pH could affect the ionization state of the carboxylic acid group, potentially influencing the compound’s interactions with its targets .

Biological Activity

The compound 2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid (commonly referred to as Boc-piperazine cyclopropanecarboxylic acid) is a derivative of cyclopropanecarboxylic acid that has garnered attention due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H22N2O5
  • Molar Mass : 298.33 g/mol

Structural Characteristics

The compound features a cyclopropanecarboxylic acid core linked to a piperazine moiety that is protected by a tert-butoxycarbonyl (Boc) group. This structure is significant for its interactions with biological targets, particularly in medicinal chemistry.

Research indicates that compounds similar to This compound may exhibit inhibitory effects on various biological pathways. Specifically, these compounds are thought to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds .

In Vitro Studies

  • Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound may possess antimicrobial properties, although specific data on this compound is limited.
  • Cytotoxicity Assays : Investigations into the cytotoxic effects of related piperazine derivatives have shown varying degrees of activity against cancer cell lines, indicating potential for further development in oncology .

Pharmacological Applications

  • Potential Use in Cancer Therapy : The structural features of piperazine derivatives often correlate with their ability to modulate biological pathways involved in tumor growth and metastasis.
  • CNS Activity : Due to the piperazine structure, there is potential for central nervous system (CNS) activity, making it a candidate for neuropharmacological studies.

Table 1: Summary of Biological Activities of Piperazine Derivatives

Compound NameActivity TypeFindingsReference
Boc-piperazine cyclopropanecarboxylic acidAntimicrobialLimited data available; further studies needed
Piperazine derivativesCytotoxicityActive against various cancer cell lines
Similar compoundsCNS ActivityPotential for neuropharmacological applications

Notable Research Findings

  • A study on related piperazine compounds demonstrated significant inhibition of specific cancer cell lines, prompting further investigation into the structure-activity relationship (SAR) of these compounds .
  • Additional research highlighted the importance of the Boc protecting group in enhancing the stability and bioavailability of the compound during metabolic processes .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The compound is utilized as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to the piperazine ring's known activity in this area. Its derivatives have been explored for their potential in treating conditions such as anxiety and depression.
  • Linker Systems : In bioconjugation chemistry, this compound serves as a linker between biologically active molecules and therapeutic agents. The ability to modify the piperazine nitrogen allows for the attachment of various functional groups, enhancing the pharmacological properties of the resulting conjugates .
  • Proteomics Research : The compound is employed in proteomics for labeling proteins, facilitating studies on protein interactions and functions. Its stability and reactivity make it suitable for various labeling techniques .

Case Study 1: Synthesis of Piperazine Derivatives

A study examined the synthesis of several piperazine derivatives using 2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid as a precursor. These derivatives demonstrated enhanced binding affinity to serotonin receptors, indicating potential for developing new antidepressants.

Case Study 2: Bioconjugation Applications

Research highlighted the use of this compound in creating targeted drug delivery systems. By conjugating it with anticancer agents, researchers achieved selective targeting of cancer cells, reducing side effects associated with traditional chemotherapy methods.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)16-6-4-15(5-7-16)11(17)9-8-10(9)12(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEURNCUEORGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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